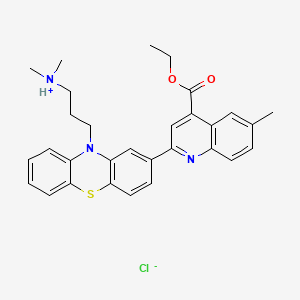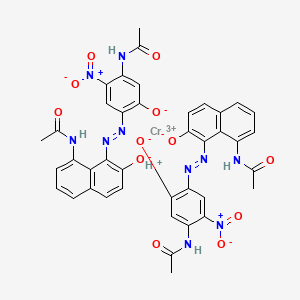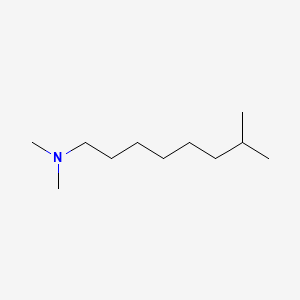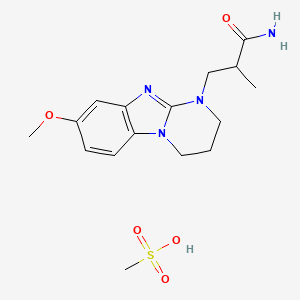
Pyrimido(1,2-a)benzimidazole-1-propionamide, 1,2,3,4-tetrahydro-8-methoxy-alpha-methyl-, methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimido(1,2-a)benzimidazole-1-propionamide, 1,2,3,4-tetrahydro-8-methoxy-alpha-methyl-, methanesulfonate is a complex heterocyclic compound. It belongs to the class of pyrimido[1,2-a]benzimidazoles, which are known for their diverse biological activities and potential therapeutic applications . This compound is of significant interest in medicinal chemistry due to its unique structural features and potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrimido[1,2-a]benzimidazoles typically involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents . One efficient method for synthesizing these compounds is through a one-pot three-component reaction using a nanoporous catalyst such as ZnO@SO3H@Tropine . This method offers high yields, short reaction times, and the catalyst can be reused multiple times without loss of activity .
Industrial Production Methods: Industrial production of pyrimido[1,2-a]benzimidazoles often involves heating under reflux in pyridine to form the desired product . The use of enamino ketones as building blocks has also shown great potential in creating these compounds . These methods are scalable and can be adapted for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Pyrimido[1,2-a]benzimidazoles undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of pyrimido[1,2-a]benzimidazoles include molecular oxygen, which acts as a green oxidant in dehydrogenation-aromatization processes . Other reagents such as enamino ketones and bifunctional synthetic equivalents are also frequently used .
Major Products Formed: The major products formed from these reactions are typically derivatives of pyrimido[1,2-a]benzimidazoles with enhanced biological activity . These derivatives are of great interest in medicinal chemistry for their potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Pyrimido[1,2-a]benzimidazoles have a wide range of scientific research applications. They are studied for their potential use in treating various diseases due to their diverse biological activities . These compounds have shown promise as inhibitors of oncoproteins, making them potential candidates for cancer therapy . Additionally, they are being explored for their antiviral properties, with some derivatives showing efficacy against viruses such as influenza and COVID-19 .
Wirkmechanismus
The mechanism of action of pyrimido[1,2-a]benzimidazoles involves their interaction with specific molecular targets and pathways . These compounds can inhibit the activity of certain enzymes and proteins, leading to their therapeutic effects. For example, some derivatives have been shown to inhibit oncoproteins, which are involved in the development and progression of cancer .
Vergleich Mit ähnlichen Verbindungen
Pyrimido[1,2-a]benzimidazoles are unique due to their structural features and diverse biological activities. Similar compounds include other nitrogen-containing heterocycles such as azoloazines and benzimidazole derivatives . These compounds share some structural similarities but differ in their specific biological activities and therapeutic applications. For example, azoloazines are known for their antiviral properties, while benzimidazole derivatives are widely used in various therapeutic areas .
Conclusion
Pyrimido(1,2-a)benzimidazole-1-propionamide, 1,2,3,4-tetrahydro-8-methoxy-alpha-methyl-, methanesulfonate is a compound of significant interest in medicinal chemistry. Its unique structural features and diverse biological activities make it a promising candidate for various therapeutic applications. Further research is needed to fully explore its potential and develop new derivatives with enhanced properties.
Eigenschaften
CAS-Nummer |
79513-52-3 |
|---|---|
Molekularformel |
C16H24N4O5S |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
methanesulfonic acid;3-(8-methoxy-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-1-yl)-2-methylpropanamide |
InChI |
InChI=1S/C15H20N4O2.CH4O3S/c1-10(14(16)20)9-18-6-3-7-19-13-5-4-11(21-2)8-12(13)17-15(18)19;1-5(2,3)4/h4-5,8,10H,3,6-7,9H2,1-2H3,(H2,16,20);1H3,(H,2,3,4) |
InChI-Schlüssel |
ADIKEWPSEUFWJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1CCCN2C1=NC3=C2C=CC(=C3)OC)C(=O)N.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



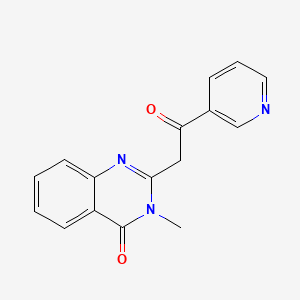
![2-[4-[4-benzamido-5-(dipropylamino)-5-oxopentanoyl]piperazin-1-ium-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;2-hydroxy-2-oxoacetate](/img/structure/B13766771.png)

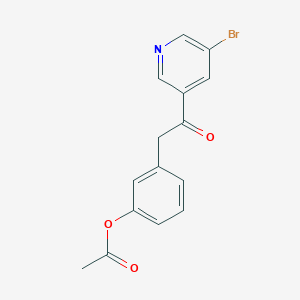

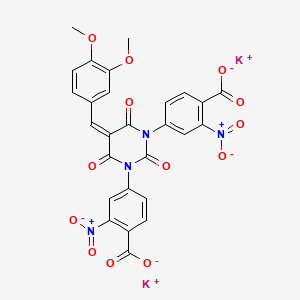
![1-[[4-[[4-[(2-Hydroxy-1-naphthyl)azo]-2,5-dimethylphenyl]phenylmethyl]-2-methylphenyl]azo]-2-naphthol](/img/structure/B13766804.png)



